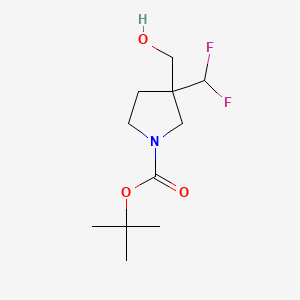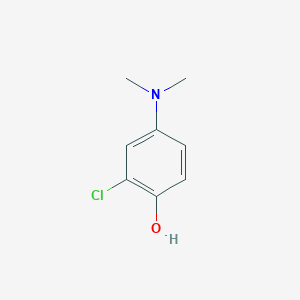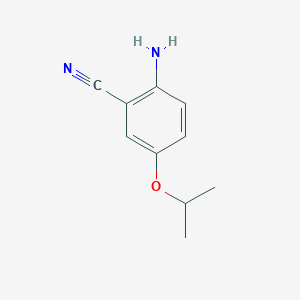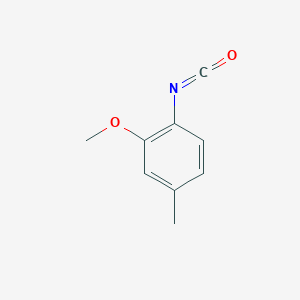
1-Isocyanato-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to the benzene ring along with methoxy (-OCH3) and methyl (-CH3) substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-4-methylbenzene can be synthesized through the reaction of 2-methoxy-4-methylphenylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition of the isocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.
Wirkmechanismus
The mechanism of action of 1-isocyanato-2-methoxy-4-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity by activating the ring towards electrophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-4-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Isocyanato-2-methoxybenzene: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness: 1-Isocyanato-2-methoxy-4-methylbenzene is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-isocyanato-2-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)9(5-7)12-2/h3-5H,1-2H3 |
InChI-Schlüssel |
XAUHPLSATVSUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




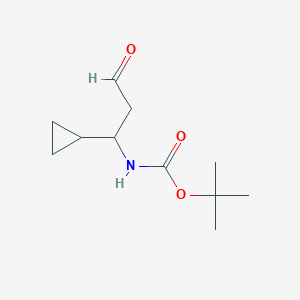
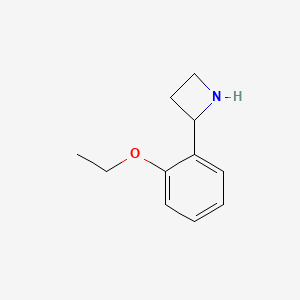
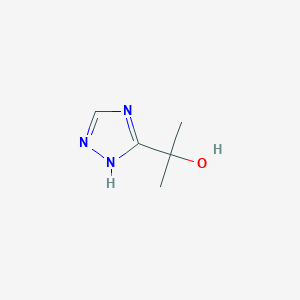

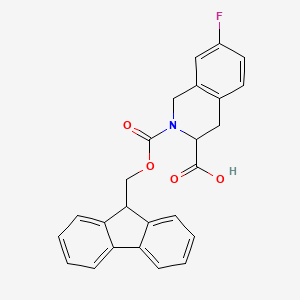
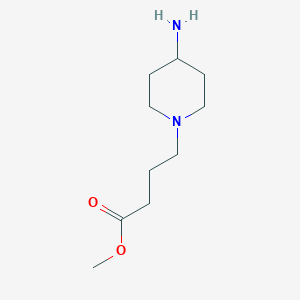
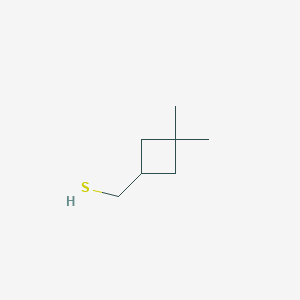
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
